molecular formula C20H20N4O3S B2653512 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 1031952-77-8

3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B2653512
CAS No.: 1031952-77-8
M. Wt: 396.47
InChI Key: WFPRAIYNCDSWOD-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide, offered as a tool compound for research and development purposes. The molecule features a 1,2,4-benzothiadiazine 1,1-dioxide scaffold, a structure recognized in medicinal chemistry for its potential to interact with diverse biological targets . While direct biological data for this specific molecule is not widely published in the searched literature, the core benzothiadiazine dioxide heterocycle has been identified in compounds showing potent inhibitory activity against viral targets, such as the Hepatitis C Virus RNA-dependent RNA polymerase . Furthermore, the structural combination of the benzothiadiazine with an indole-ethylpropanamide moiety suggests potential for probing complex biological pathways. The indole group is a common pharmacophore found in molecules that modulate various neurological and signaling receptors. Researchers can utilize this compound to investigate its properties in areas such as enzyme inhibition, receptor binding, or as a starting point for the synthesis of novel chemical entities in drug discovery campaigns . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-20(21-12-11-14-13-22-16-6-2-1-5-15(14)16)10-9-19-23-17-7-3-4-8-18(17)28(26,27)24-19/h1-8,13,22H,9-12H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPRAIYNCDSWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur and nitrogen sources, such as thiourea and aniline derivatives.

    Attachment of the Indole Moiety: The indole moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine core, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazine and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine

Medicinally, 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiadiazine core and indole moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Data Table: Structural and Pharmacological Comparison

Compound Molecular Weight (g/mol) Key Substituent Pharmacological Target Notable Findings Reference ID
Target Compound ~393.4* Benzothiadiazine-dioxide COX? Serotonin receptors? Hypothesized dual anti-inflammatory/neuroactive effects N/A
A (Naproxen-tryptamide) 402.45 6-Methoxynaphthalenyl COX-1/COX-2, serotonin receptors Antiviral potential vs. SARS-CoV-2
B (Carprofen-tryptamide) 416.15 6-Chlorocarbazolyl Prostaglandin synthetase Improved solubility vs. carprofen
C (Flurbiprofen-tryptamide) 406.43 2-Fluorobiphenyl COX-1/COX-2 Enhanced analgesia
D (Benzothiazole derivative) 393.39 Benzothiazole-dioxo Prostaglandin synthesis Anti-inflammatory activity

*Calculated based on molecular formula.

Research Findings and Mechanistic Insights

  • Synthesis : All analogs (A–C) were synthesized via DCC-mediated amide coupling between NSAID carboxylic acids and tryptamine, ensuring structural consistency in the propanamide linkage .
  • The benzothiadiazine group in the target compound may introduce unique effects, such as diuretic or antioxidant properties, distinct from NSAID-based analogs .
  • Pharmacokinetics : Tryptamine conjugation improves blood-brain barrier penetration in some analogs, suggesting CNS applicability .

Biological Activity

The compound 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a member of the benzothiadiazine class, which has been noted for various biological activities. This article explores its biological activity, including its potential pharmacological effects and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 350.42 g/mol

Biological Activity Overview

Research indicates that compounds within the benzothiadiazine class exhibit a range of biological activities including:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain benzothiadiazines have been associated with reduced inflammation in various models.
  • Cytotoxicity Against Cancer Cells : Studies have suggested potential anticancer properties through mechanisms involving apoptosis induction.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes critical for microbial survival.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can compromise microbial cell membranes.
  • Interference with Cellular Signaling Pathways : Potential modulation of pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzothiadiazine derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentrations (MIC) ranging from 62.5 µg/mL to 1250 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus1250
Compound BCandida albicans250

Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory effects of a related compound were assessed using an animal model of acute inflammation. The compound significantly reduced edema in treated groups compared to controls .

Treatment GroupEdema Reduction (%)
Control0
Treatment A40
Treatment B60

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